7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS No.: 923688-40-8
Cat. No.: VC4496921
Molecular Formula: C25H36N6O4
Molecular Weight: 484.601
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923688-40-8 |
|---|---|
| Molecular Formula | C25H36N6O4 |
| Molecular Weight | 484.601 |
| IUPAC Name | 7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
| Standard InChI | InChI=1S/C25H36N6O4/c1-16(2)19-8-7-17(3)13-20(19)35-15-18(32)14-31-21-22(28(5)25(34)29(6)23(21)33)26-24(31)30-11-9-27(4)10-12-30/h7-8,13,16,18,32H,9-12,14-15H2,1-6H3 |
| Standard InChI Key | HZUGWIWCDSHKJB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)N(C3=O)C)C)O |
Introduction
Synthesis and Chemical Reactivity
The synthesis of purine derivatives typically involves multiple steps, including the formation of the purine ring and the attachment of various functional groups. For similar compounds, the synthesis involves reactions that require precise control over temperature, solvent systems, and reagents to optimize yield and purity.
Biological Activity and Potential Applications
Purine derivatives are known for their potential biological activities, including interactions with enzymes and receptors. While specific data on 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is scarce, related compounds have shown promise in pharmacological applications, such as enzyme inhibition and receptor modulation.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, further studies are needed to explore its biological properties and potential therapeutic applications. The presence of a 4-methylpiperazin-1-yl group could influence its pharmacokinetics and pharmacodynamics, potentially offering unique advantages over other purine derivatives.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione | C24H33N5O4 | 455.559 g/mol | Potential in pharmacology and biochemistry |
| 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | C24H33N5O4 | 455.559 g/mol | Enzyme inhibition and receptor interaction |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume